molecular formula C12H15NO5 B13503000 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid

3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B13503000
M. Wt: 253.25 g/mol
InChI Key: KSMKQWHPNHPFCD-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group, a hydroxyl group on the second carbon, and a methyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group, followed by the introduction of the hydroxyl and methyl groups. One common method involves the reaction of a suitable amino acid precursor with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to hydroxylation and methylation reactions under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods to yield the free amino acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the free amino acid.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in protecting the amino group during biochemical reactions, while the hydroxyl and methyl groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
  • 3-(((Benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
  • N2-((Benzyloxy)carbonyl)-N1-((3S)-1-cyanopyrrolidin-3-yl)-L-leucine

Comparison: 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the second carbon, which influences its chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, such as phenyl or cyano groups, which can alter their properties and applications.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-hydroxy-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H15NO5/c1-12(17,10(14)15)8-13-11(16)18-7-9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3,(H,13,16)(H,14,15)

InChI Key

KSMKQWHPNHPFCD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)(C(=O)O)O

Origin of Product

United States

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